molecular formula C9H10N4O B1317894 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline CAS No. 936074-56-5

2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline

Cat. No.: B1317894
CAS No.: 936074-56-5
M. Wt: 190.2 g/mol
InChI Key: QAMCXBKFKTVIQP-UHFFFAOYSA-N
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Description

2-Methoxy-5-(4H-1,2,4-triazol-4-yl)aniline is a chemical compound that features a methoxy group and a triazole ring attached to an aniline base structure

Biochemical Analysis

Biochemical Properties

2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with proteins. This compound has been shown to interact with enzymes such as aromatase, where the nitrogen atoms in the triazole ring bind to the iron in the heme moiety of the enzyme . Additionally, the phenyl moieties of this compound have key interactions within the active site of the enzyme, enhancing its inhibitory effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated cytotoxic activities against cancer cell lines such as MCF-7, Hela, and A549, by inducing apoptosis and inhibiting cell proliferation . These effects are attributed to the compound’s ability to interfere with key signaling pathways and gene expression mechanisms within the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The triazole ring in the compound binds to the iron in the heme moiety of enzymes like aromatase, leading to enzyme inhibition . This binding interaction disrupts the normal function of the enzyme, resulting in altered biochemical pathways and cellular responses. Additionally, the compound’s phenyl moieties contribute to its binding affinity and specificity for target enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under controlled conditions, with minimal degradation over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained cytotoxic effects on cancer cells, indicating its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processes that modify its chemical structure, enhancing its solubility and excretion from the body . These metabolic pathways are crucial for determining the compound’s pharmacokinetics and overall efficacy in therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy and potential side effects. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in clinical settings.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . This localization determines the compound’s interactions with biomolecules and its overall impact on cellular processes. Studies have shown that the compound accumulates in the cytoplasm and nucleus, where it exerts its cytotoxic effects on cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline typically involves the introduction of the triazole ring onto the aniline structure. One common method involves the reaction of 2-methoxyaniline with a triazole derivative under specific conditions. For instance, the reaction might be carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under a hydrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would be essential to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(4H-1,2,4-triazol-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a catalyst like Pd/C is commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

2-Methoxy-5-(4H-1,2,4-triazol-4-yl)aniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-(4H-1,2,4-triazol-4-yl)aniline is unique due to the presence of both a methoxy group and a triazole ring, which can enhance its reactivity and binding properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-methoxy-5-(1,2,4-triazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-14-9-3-2-7(4-8(9)10)13-5-11-12-6-13/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMCXBKFKTVIQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587989
Record name 2-Methoxy-5-(4H-1,2,4-triazol-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936074-56-5
Record name 2-Methoxy-5-(4H-1,2,4-triazol-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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